molecular formula C23H23N5O3 B2569858 1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-66-5

1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2569858
CAS RN: 876151-66-5
M. Wt: 417.469
InChI Key: QECMCCKGQXXHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
BenchChem offers high-quality 1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of chemicals that includes various purine derivatives, each with unique properties and potential applications. Research has explored the synthesis and chemical behavior of related purine derivatives, offering insights into their potential uses in scientific research. For example, studies have detailed the synthesis of alkyl- or phenyl-substituted dihydro-7H-imidazo and pyrimido purine diones, exploring their chemical properties and reactions (Simo, Rybár, & Alföldi, 1998), (Simo, Rybár, & Alföldi, 2000). These foundational studies pave the way for understanding and manipulating the specific compound , suggesting potential applications in materials science, pharmaceutical research, and chemical synthesis.

Biological Activities and Pharmacological Potential

Purine derivatives have been extensively studied for their biological activities, which can provide a foundation for the potential research applications of 1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. For instance, certain purine derivatives have been investigated for their anti-inflammatory properties and interactions with adenosine receptors (Kaminski et al., 1989), suggesting potential applications in developing new anti-inflammatory agents. Furthermore, purine-based ligands have been evaluated for their binding affinities to serotonin and dopamine receptors, indicating potential uses in neuropsychiatric disorder research (Jurczyk et al., 2004).

Anticancer Research

The exploration of purine derivatives in anticancer research has highlighted the potential of these compounds in developing novel therapeutic agents. Studies have synthesized and tested purine-diones and pyridopyrimidine-diones, including olomoucine analogues, for their anticancer activity against various cancer cell lines, demonstrating promising results (Hayallah, 2017). This suggests the possibility of utilizing 1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione in cancer research, potentially leading to the discovery of new anticancer compounds.

properties

IUPAC Name

1,3,7-trimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15-13-27(16-9-11-18(12-10-16)31-17-7-5-4-6-8-17)22-24-20-19(28(22)14-15)21(29)26(3)23(30)25(20)2/h4-12,15H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMCCKGQXXHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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